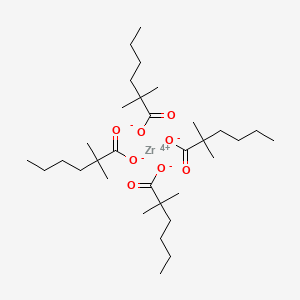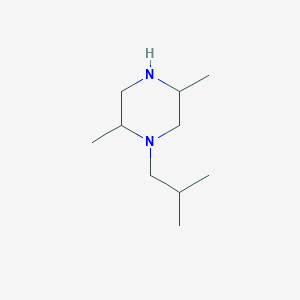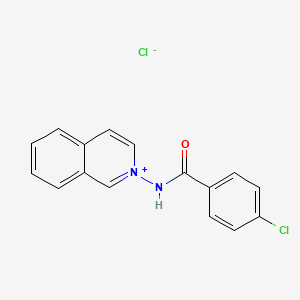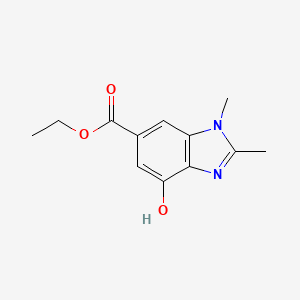![molecular formula C15H17N3O4 B13777014 3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-65-9](/img/structure/B13777014.png)
3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of ASISCHEM C63585 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form a pyrimidine derivative. This intermediate is then subjected to further reactions, including amination and carboxylation, to yield the final product . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure high purity and yield.
Analyse Des Réactions Chimiques
ASISCHEM C63585 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Applications De Recherche Scientifique
ASISCHEM C63585 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ASISCHEM C63585 involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparaison Avec Des Composés Similaires
ASISCHEM C63585 can be compared with similar compounds such as:
5-pyrimidinepropanoic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
3,4-dimethoxyphenyl derivatives: These compounds have similar aromatic ring structures and exhibit comparable chemical reactivity.
ASISCHEM C63585 stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
928713-65-9 |
|---|---|
Formule moléculaire |
C15H17N3O4 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
3-amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-21-12-4-3-9(5-13(12)22-2)15-17-7-10(8-18-15)11(16)6-14(19)20/h3-5,7-8,11H,6,16H2,1-2H3,(H,19,20) |
Clé InChI |
QMSAUJRNGUTWKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


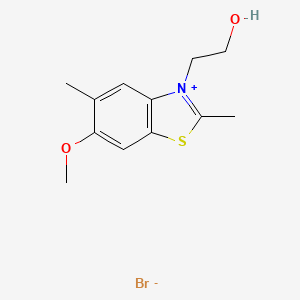
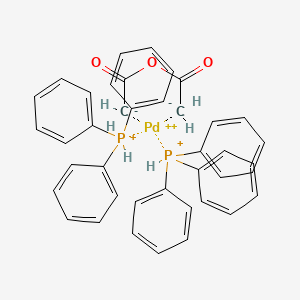
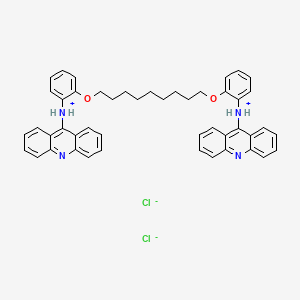
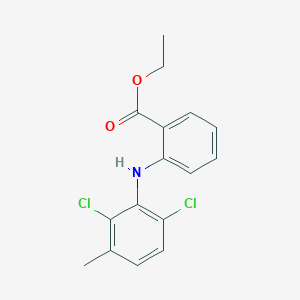
![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)
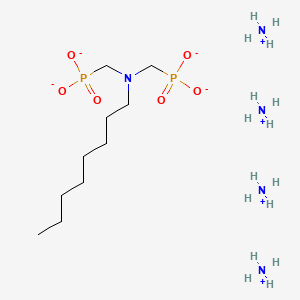
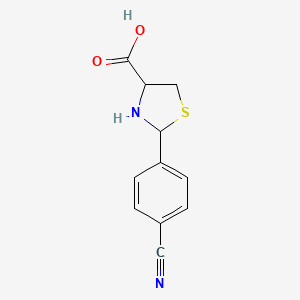

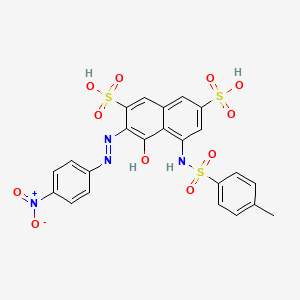
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)
